Product packaging for 3-amino-1H-indazol-5-ol(Cat. No.:CAS No. 88805-70-3)

3-amino-1H-indazol-5-ol

Cat. No.: B6266648
CAS No.: 88805-70-3
M. Wt: 149.1
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Description

3-amino-1H-indazol-5-ol (CAS 88805-70-3) is a high-purity indazole derivative that serves as a privileged scaffold in modern medicinal chemistry . The strategic placement of its 3-amino and 5-hydroxyl functional groups allows for specific, high-affinity interactions with a wide array of biological targets, making this compound a valuable building block for drug discovery and development . This compound is of significant academic and industrial interest, particularly in the design of novel kinase inhibitors for oncology research . The 3-amino group is a key feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of enzymes . Research on related indazole scaffolds has also identified derivatives as inhibitors of targets like D-amino acid oxidase (DAAO), highlighting the potential of this chemical class in the investigation of neurological disorders such as schizophrenia . Furthermore, indazole-based compounds are actively investigated for cardiovascular diseases, demonstrating the versatility of this core structure . The product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

CAS No.

88805-70-3

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 1h Indazol 5 Ol and Its Analogs

Classical and Contemporary Approaches to Indazole Core Construction

The formation of the bicyclic indazole ring system is a critical step in the synthesis of 3-amino-1H-indazol-5-ol. Various strategies have been developed, primarily revolving around the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions of ortho-Functionalized Precursors (e.g., 2-aminobenzonitrile (B23959) derivatives)

A prevalent and effective method for constructing the 3-aminoindazole core involves the cyclization of ortho-functionalized benzonitrile (B105546) derivatives. A common starting material for this approach is a 2-halobenzonitrile, which can undergo reaction with hydrazine (B178648) to form the indazole ring.

A key example is the synthesis of 5-bromo-1H-indazol-3-amine, a direct precursor to derivatives of this compound. This synthesis typically starts from 5-bromo-2-fluorobenzonitrile, which is treated with hydrazine hydrate (B1144303). nih.govchemicalbook.comnih.gov The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting intermediate to yield the 3-aminoindazole ring system. This method is efficient, often providing high yields of the desired product. nih.gov

Table 1: Synthesis of 5-bromo-1H-indazol-3-amine

Starting Material Reagent Conditions Product Yield Reference
5-bromo-2-fluorobenzonitrile Hydrazine hydrate (80%) Reflux, 20 min 5-bromo-1H-indazol-3-amine High nih.gov

The use of 2-aminobenzonitrile precursors is another established route. These compounds can undergo diazotization followed by cyclization to form the indazole ring. This classical approach remains a valuable tool in the synthesis of various indazole derivatives.

Electrophilic Cyclization and Annulation Strategies

Electrophilic cyclization and annulation reactions represent another class of methods for the construction of the indazole core. These strategies often involve the formation of a key nitrogen-nitrogen bond through an intramolecular electrophilic attack. While specific examples leading directly to this compound are less common in the literature, the general principles are applicable. For instance, intramolecular oxidative C-H amination, mediated by reagents like silver(I), has been used to construct 1H-indazoles from arylhydrazones. nih.gov This type of reaction involves the generation of a reactive nitrogen species that cyclizes onto an activated C-H bond of the aromatic ring.

Annulation strategies, where a pyrazole (B372694) ring is fused onto a benzene ring in a single synthetic operation, also contribute to the diversity of indazole synthesis. These methods can involve cycloaddition reactions or transition metal-catalyzed processes.

Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires precise control over the introduction of both the amino and hydroxyl groups.

Strategies for C-3 Amination and C-5 Hydroxylation

The most direct strategies for C-3 amination involve the use of precursors that inherently lead to the 3-amino functionality upon cyclization, as seen with 2-halobenzonitriles and hydrazine.

For the introduction of the C-5 hydroxyl group, a common approach involves the use of a precursor with a methoxy (B1213986) group at the corresponding position. The synthesis of a 5-methoxy-1H-indazole derivative can be followed by a demethylation step to unmask the hydroxyl group. Reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) are typically employed for this ether cleavage.

Alternatively, a precursor bearing a halogen, such as a bromo group, at the 5-position can be utilized. The conversion of the 5-bromo group to a 5-hydroxyl group can be achieved through various methods, including nucleophilic substitution or transition metal-catalyzed hydroxylation reactions.

Control of N-1/N-2 Tautomeric and Regioisomeric Formation

Indazole exists as two principal tautomers, 1H-indazole and 2H-indazole. The position of the substituent on the pyrazole nitrogen (N-1 or N-2) can significantly impact the biological activity of the molecule. Therefore, controlling the tautomeric and regioisomeric outcome of synthetic reactions is crucial.

During the synthesis of the indazole core, the reaction conditions can influence the initial formation of N-1 versus N-2 isomers. Subsequent reactions, such as N-alkylation or N-acylation, also require careful control to achieve the desired regioselectivity. For instance, in the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group, the reaction conditions can be tuned to favor the formation of the N-1 protected isomer. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the presence of Boc anhydride (B1165640) can facilitate the selective protection at the N-1 position. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in the synthesis of complex heterocyclic compounds, including indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly valuable for the functionalization of the indazole core. nih.gov For example, a 5-bromo-3-amino-1H-indazole can be coupled with various boronic acids to introduce a wide range of substituents at the C-5 position. nih.gov This approach offers a versatile platform for creating a library of 3-amino-1H-indazol-5-yl analogs.

Furthermore, transition metal-catalyzed C-H amination reactions have been explored for the direct introduction of amino groups onto the indazole ring, although their application for the specific synthesis of this compound is an area of ongoing research.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-bromo-1H-indazol-3-amine
5-bromo-2-fluorobenzonitrile
Hydrazine hydrate
Boron tribromide
Hydrobromic acid
tert-butyloxycarbonyl (Boc) anhydride

Sustainable and Green Chemistry Approaches in Indazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of indazoles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has become a widely used tool in organic synthesis to accelerate reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comnih.gov The synthesis of indazole derivatives can be significantly expedited using microwave technology. For instance, Suzuki-Miyaura cross-coupling reactions to produce 3-aryl-1H-indazol-5-amine derivatives can be completed in as little as 30 minutes under microwave irradiation, a substantial reduction from the hours required with conventional heating. researchgate.net

Microwave-assisted synthesis has been successfully applied to various steps in indazole synthesis, including the formation of the heterocyclic ring and subsequent functionalization reactions. citedrive.comjchr.orgscielo.org.zanih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of this methodology. citedrive.comjchr.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ComparisonReference
Suzuki-Miyaura Coupling (Indazole derivative)Several hours30 minutesHigher yields with MW researchgate.net
Synthesis of Benzotriazole derivativesLonger reaction timesSignificantly shorter timesHigher yields with MW nih.gov
Condensation for 1,2,4-triazole-5(4H)-thione derivative290 minutes10-25 minutes78% vs 97% nih.gov

The development of catalyst-free and solvent-free synthetic methods represents a significant step towards truly sustainable chemical processes. While still an emerging area for indazole synthesis, some promising examples have been reported. A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes through the selective activation of the oxime in the presence of the amino group. researchgate.net This reaction proceeds under mild conditions and is amenable to scale-up.

Solvent-free reactions, often conducted under microwave irradiation, further reduce the environmental impact of chemical synthesis. ias.ac.in While a direct catalyst-free and solvent-free synthesis of this compound is not yet widely reported, the principles have been successfully applied to the synthesis of other nitrogen-containing heterocycles, suggesting a promising avenue for future research in indazole synthesis.

Derivatization and Post Synthetic Functionalization of the 3 Amino 1h Indazol 5 Ol Scaffold

Site-Selective Modifications at the C-3 Amino Group

The C-3 amino group of the 3-amino-1H-indazol-5-ol scaffold is a primary site for a variety of chemical transformations, including amidation, acylation, sulfonylation, N-alkylation, N-arylation, and the formation of Schiff bases. These modifications are crucial for exploring the structure-activity relationships (SAR) of indazole-based compounds.

Amidation, Acylation, and Sulfonylation Reactions

The nucleophilic nature of the C-3 amino group readily allows for acylation and amidation reactions. These transformations are fundamental in the synthesis of numerous biologically active indazole derivatives. For instance, the acylation of 3-aminoindazoles with various acylating agents such as acyl chlorides and anhydrides proceeds efficiently to yield the corresponding amides. A notable example is the acylation of a 3-aminoindazole intermediate with cyclopropanecarbonyl chloride, a key step in the synthesis of a spectrum-selective kinase inhibitor. nih.gov

In a similar vein, chloroacetic anhydride (B1165640) has been utilized to acylate 5-substituted-1H-indazol-3-amine derivatives under alkaline conditions, demonstrating the feasibility of this reaction on a variously substituted indazole core. nih.gov The resulting N-(1H-indazol-3-yl)acetamide derivatives are important intermediates for further functionalization.

The general conditions for these reactions often involve a base to neutralize the acid byproduct and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Examples of Acylation and Amidation Reactions on the 3-Amino-1H-Indazole Scaffold

Acylating/Amidating AgentReaction ConditionsProduct TypeReference
Cyclopropanecarbonyl chloridePyridine, 0 °CN-(1H-Indazol-3-yl)cyclopropanecarboxamide nih.gov
Chloroacetic anhydrideNa2CO3, room temperature2-Chloro-N-(1H-indazol-3-yl)acetamide nih.gov
Phenyl isocyanate derivatives-N-Phenyl-1H-indazole-1-carboxamides

Sulfonylation of the C-3 amino group represents another important modification, leading to the formation of sulfonamides. While specific examples for this compound are not extensively documented, the general reactivity of aminoindazoles suggests that this transformation can be achieved using various sulfonyl chlorides in the presence of a base.

N-Alkylation and N-Arylation Strategies

While the indazole ring itself presents two nitrogen atoms (N-1 and N-2) susceptible to alkylation and arylation, selective functionalization of the exocyclic C-3 amino group is also a critical aspect of derivatization. N-alkylation of the C-3 amino group can introduce a variety of alkyl substituents, influencing the compound's lipophilicity and steric profile.

N-arylation of the C-3 amino group, often achieved through palladium- or copper-catalyzed cross-coupling reactions, allows for the introduction of diverse aryl and heteroaryl moieties. These modifications can significantly impact the biological activity of the parent molecule by introducing new binding interactions.

It is important to note that competition between N-alkylation/arylation of the C-3 amino group and the indazole ring nitrogens can occur. The reaction conditions, including the choice of base, solvent, and catalyst, play a crucial role in directing the regioselectivity of these transformations.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-3 position can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the 3-aminoindazole with the corresponding carbonyl compound in a suitable solvent, often with acid or base catalysis.

The formation of these imine derivatives introduces a C=N double bond, which can be a key structural feature for biological activity or can serve as a handle for further chemical transformations. For example, the imine can be reduced to a secondary amine or be subjected to cycloaddition reactions.

While direct examples with this compound are not prevalent in the literature, the synthesis of Schiff bases from structurally related amino-heterocycles, such as 3-amino-5-methylisoxazole, is well-established, suggesting a similar reactivity profile for the 3-aminoindazole scaffold.

Directed Functionalization at the C-5 Hydroxyl Group

The C-5 hydroxyl group of this compound provides another key site for derivatization, allowing for the introduction of various functional groups through O-alkylation, O-acylation, and etherification reactions. These modifications can significantly alter the compound's solubility, metabolic stability, and potential for targeted delivery.

O-Alkylation, O-Acylation, and Etherification Reactions

O-alkylation of the C-5 hydroxyl group leads to the formation of ethers. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of reaction conditions is critical to ensure selectivity for O-alkylation over potential N-alkylation at the indazole ring or the C-3 amino group. Protecting the more nucleophilic amino group and indazole nitrogens may be necessary to achieve the desired O-alkylation.

O-acylation of the C-5 hydroxyl group results in the formation of esters. This is typically accomplished using acyl chlorides or anhydrides. Similar to O-alkylation, achieving selectivity can be challenging due to the presence of other nucleophilic sites. However, under acidic conditions, the amino group is protonated and thus deactivated towards acylation, allowing for chemoselective O-acylation of the hydroxyl group. nih.govnih.gov This strategy is commonly employed in the derivatization of hydroxyamino acids and could be applicable to this compound.

Etherification, a specific type of O-alkylation, can be used to introduce a wide range of ether-linked substituents, which can modulate the compound's pharmacokinetic properties.

Esterification and Prodrug Design Considerations (from a chemical modification perspective)

The C-5 hydroxyl group is an ideal handle for the design of ester prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active drug. acs.orgnih.govnih.govnih.govmdpi.com Esterification of the hydroxyl group can be employed to improve a drug's solubility, permeability, and bioavailability. ebrary.netmdpi.com

For this compound, the C-5 hydroxyl group can be esterified with various carboxylic acids to create prodrugs with different release profiles. The choice of the ester promoiety can be tailored to target specific esterase enzymes for controlled drug release. For example, linking amino acids to the hydroxyl group via an ester bond can create prodrugs that are substrates for amino acid transporters, potentially enhancing their absorption. nih.govnih.gov

The design of an effective ester prodrug requires a careful balance between chemical stability (to ensure the prodrug reaches its target) and enzymatic lability (to allow for efficient release of the active drug). While specific examples of ester prodrugs of this compound are not widely reported, the principles of prodrug design are well-established and provide a clear roadmap for the chemical modifications required. nih.govnih.gov

Table 2: Potential Prodrug Strategies via Esterification of the C-5 Hydroxyl Group

Promoieties for EsterificationPotential AdvantageRelevant Concepts
Short-chain aliphatic acidsIncreased lipophilicity, passive diffusionLipinski's Rule of Five
Amino acidsTargeted transport via amino acid transportersCarrier-mediated transport
Dicarboxylic acidsIncreased water solubilityEnhanced formulation options
Phosphate estersIncreased water solubility, potential for enzymatic cleavage by phosphatasesPhosphate prodrugs

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

The reactivity of the this compound ring in substitution reactions is governed by the electronic properties of the heterocyclic system and the powerful activating effects of the amino and hydroxyl groups.

Electrophilic Aromatic Substitution (EAS)

The indazole ring system is amenable to electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com The presence of the electron-donating 3-amino and 5-hydroxyl groups on the this compound scaffold makes the benzene (B151609) portion of the molecule highly activated towards electrophilic attack. These substituents are ortho- and para-directing. Consequently, electrophiles are directed to positions C4, C6, and C7. The C4 position is particularly activated due to the ortho-directing influence of both the 3-amino and 5-hydroxyl groups.

Common electrophilic substitution reactions reported for the general indazole scaffold include:

Halogenation: The C3 position of the basic 1H-indazole is readily halogenated. thieme-connect.de For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). acs.orgnih.gov Chlorination has been shown to yield 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com Given that the C3 position in the target molecule is already occupied by an amino group, halogenation would be directed to the activated C4, C6, and C7 positions.

Nitration: Nitration of the indazole ring has also been reported. For example, the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) demonstrates that functionalization at the C3 and C7 positions is possible. chim.it For this compound, the powerful activating groups would likely facilitate nitration under milder conditions at the C4, C6, or C7 positions.

Nucleophilic Aromatic Substitution (NAS)

Direct nucleophilic aromatic substitution on the carbocyclic ring of an unsubstituted indazole is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups (e.g., a nitro group) to activate the ring towards nucleophilic attack.

While nucleophilic aromatic substitution (SNAr) is employed as a key step in the synthesis of the indazole ring itself via intramolecular cyclization, examples of intermolecular SNAr on the pre-formed carbocyclic ring are less common. nih.govnih.gov For the this compound scaffold, derivatization would be a prerequisite for this pathway. For example, a halogen introduced at C4, C6, or C7 via electrophilic substitution could potentially be displaced by a nucleophile, especially if further activated by an electron-withdrawing group.

Combinatorial Chemistry and Library Generation for Research Applications

The 3-aminoindazole scaffold is a cornerstone for the generation of chemical libraries aimed at discovering and optimizing bioactive molecules, particularly in the field of oncology. Its structure serves as an effective "hinge-binding" fragment for many protein kinases. By systematically modifying the core at various positions, researchers can perform extensive structure-activity relationship (SAR) studies to develop potent and selective inhibitors.

The generation of these libraries often involves a multi-step synthetic approach where the 3-aminoindazole core is functionalized with a diverse set of building blocks. A common strategy begins with a precursor like 5-bromo-1H-indazol-3-amine. The bromine atom at the C5 position serves as a versatile handle for introducing diversity via metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This allows for the introduction of a wide array of substituted aromatic and heteroaromatic groups. Further modifications can be made to the 3-amino group, for instance, through acylation to form amides.

This combinatorial approach has been successfully used to generate libraries of kinase inhibitors targeting various forms of Bcr-Abl, a key protein in chronic myeloid leukemia (CML). By varying the substituents on the indazole core, researchers can fine-tune the molecule's interaction with the kinase's active site, including mutant forms that confer resistance to existing drugs.

Below is a table summarizing examples of derivatives based on the 3-aminoindazole scaffold and their research applications, illustrating the power of combinatorial library generation.

Scaffold/Precursor Modification Strategy Generated Derivatives Research Application / Target
3-aminoindazoleAcylation and Suzuki Coupling3-amino-1H-indazol-6-yl-benzamidesPotent inhibitors of FLT3, PDGFRα, and c-Kit kinases.
5-bromo-1H-indazol-3-amineSuzuki coupling with substituted boronic acids; acylation at the 3-amino positionA series of 3,5-disubstituted indazole derivativesEvaluation of antitumor activity against various cancer cell lines.
3-aminoindazoleSonogashira coupling and amide bond formationDiarylamide tethered 3-aminoindazolesPotent pan-Bcr-Abl inhibitors, including the T315I mutant.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 3 Amino 1h Indazol 5 Ol Transformations

Elucidation of Reaction Kinetics and Thermodynamic Profiles

The transformations of indazole derivatives are often characterized by competing reaction pathways, where the product distribution is dictated by either kinetic or thermodynamic control. A primary example is the N-alkylation of the pyrazole (B372694) ring, which can occur at either the N-1 or N-2 position.

Thermodynamic Considerations: The tautomeric equilibrium between 1H-indazole and 2H-indazole is a foundational aspect of its reactivity. The 1H-tautomer (benzenoid form) is consistently found to be thermodynamically more stable than the 2H-tautomer (quinonoid form). beilstein-journals.orgmdpi.comresearchgate.net Density Functional Theory (DFT) calculations have quantified this energy difference, showing the 1H-tautomer to be more stable by approximately 3 to 4.5 kcal/mol. beilstein-journals.orgwuxibiology.com This inherent stability means that under conditions of thermodynamic equilibrium, N-1 substituted products are generally favored. beilstein-journals.orgd-nb.info Reactions that are reversible or allow for isomerisation, for instance through the use of specific solvent systems like DMF with certain electrophiles, can lead to the more stable N-1 substituted product, even if it is not the initial product of the reaction. d-nb.info

Kinetic Control: Under kinetic control, the product ratio is determined by the relative activation energies of the competing reaction pathways. In N-alkylation, the distribution of N-1 and N-2 isomers is highly sensitive to the reaction conditions. Computational studies analyzing the activation energies for nucleophilic attack by the N-1 versus the N-2 nitrogen of the indazolide anion have been performed to rationalize experimentally observed selectivities. beilstein-journals.orgwuxibiology.com Factors such as the nature of the base, the solvent, and the electrophile can alter the energy barriers for each pathway. For example, a proposed mechanism for high N-1 selectivity using sodium hydride in tetrahydrofuran (B95107) (THF) involves the formation of a tight ion pair between the Na+ cation and a bidentate ligand formed by the indazole N-2 and an oxygen atom at the C-3 position, sterically directing the electrophile to the N-1 position. beilstein-journals.org

The following table summarizes the influence of various factors on the kinetic versus thermodynamic outcome in typical indazole derivatization reactions.

FactorInfluence on Reaction ProfilePredominant OutcomeExample Condition
Reaction Temperature Lower temperatures favor the fastest-forming product, preventing equilibration.Kinetic ControlAlkylation at room temperature or below.
Solvent Choice Polar aprotic solvents (e.g., DMF) can facilitate equilibration towards the more stable isomer.Thermodynamic ControlAlkylation using β-halo esters in DMF. d-nb.info
Counter-ion Coordinating cations (e.g., Na+) can form chelated intermediates that direct reactivity.Kinetic ControlNaH in THF promoting N-1 alkylation. beilstein-journals.org
Leaving Group A good leaving group promotes irreversible reactions.Kinetic ControlUse of alkyl halides with strong bases.
Reversibility Conditions allowing for product isomerization (e.g., via N-acylation/deacylation).Thermodynamic ControlN-acylation followed by isomerisation to the stable N-1 regioisomer. d-nb.info

Identification and Characterization of Reactive Intermediates

The diverse reactivity of the indazole core is facilitated by a range of transient reactive intermediates, which have been proposed through mechanistic studies and computational analysis.

Metal-Coordinated Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates are central to the catalytic cycle. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the cycle involves oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate, followed by transmetalation and reductive elimination. nih.gov Similarly, palladium-catalyzed intramolecular amination proceeds via intermediates formed from the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

Ketimine Species: Copper-mediated syntheses of 1H-indazoles from o-aminobenzonitriles and organometallic reagents are proposed to proceed through ketimine intermediates, which then undergo Cu(OAc)2-mediated N-N bond formation. nih.gov

Nitroso Imines: The Davis-Beirut reaction, a robust method for the synthesis of 2H-indazoles, operates through the in-situ generation of a key nitroso imine intermediate under redox-neutral conditions. nih.gov This intermediate undergoes a subsequent N-N bond-forming heterocyclization. nih.gov

Radical Intermediates: Certain functionalization pathways, particularly under oxidative conditions, are believed to involve radical species. For example, the C3-nitration of 2H-indazoles using Fe(NO3)3 is suggested to follow a radical mechanism. chim.it Likewise, some denitrogenative rearrangement reactions of 3-aminoindazoles may proceed through radical intermediates. researchgate.net

Solvent Effects and Catalysis in Indazole Chemistry

The choice of solvent and catalyst is paramount in directing the outcome of indazole transformations, influencing reaction rates, yields, and selectivity.

Solvent Effects: Solvents can influence indazole reactivity in several ways. In N-alkylation reactions, the solvent's ability to solvate the indazolide anion and its counter-ion can dictate the degree of ion-pairing, which in turn affects the nucleophilicity and accessibility of the N-1 and N-2 positions. Non-coordinating solvents like THF can promote the formation of tight ion pairs, leading to kinetically controlled regioselectivity. beilstein-journals.orgd-nb.info In contrast, polar aprotic solvents like DMF can better solvate the cation, leading to a "freer" anion and potentially different selectivity, or allowing for equilibration to the thermodynamically favored product. d-nb.info The Davis-Beirut synthesis of 2H-indazoles is particularly sensitive to the solvent, where the presence of water can enable alternative reaction pathways by adding to the key nitroso imine intermediate. nih.gov

Catalysis: Transition metal catalysis is a cornerstone of modern indazole chemistry, enabling a wide array of C-C and C-N bond-forming reactions.

Catalyst SystemTransformation TypeDescriptionReference
Palladium (e.g., Pd(OAc)2, PdCl2(dppf)) Cross-Coupling / AminationWidely used for Suzuki-Miyaura C-3 arylation and intramolecular amination reactions to form the indazole ring. nih.govorganic-chemistry.org
Copper (e.g., CuI, Cu(OAc)2) Cyclization / N-N Bond FormationCatalyzes the cyclization of o-haloaryl N-sulfonylhydrazones and mediates N-N bond formation from ketimine intermediates. nih.gov
Rhodium (e.g., [CpRhCl2]2) C-H Activation / AnnulationEnables the synthesis of N-aryl-2H-indazoles via C-H bond addition of azobenzenes to aldehydes. acs.org
Cobalt (e.g., CpCo(III)) C-H Activation / CyclizationPromotes C-H bond functionalization cascades for the synthesis of N-aryl-2H-indazoles. nih.gov
Copper Hydride (CuH) Asymmetric AllylationUsed with a chiral ligand for the highly enantioselective C-3 allylation of indazoles. mit.educhemrxiv.org

Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms

The presence of multiple protic sites (N-1, 3-amino, 5-hydroxyl) and proton acceptor sites (N-2, amino, hydroxyl) makes the tautomeric and proton transfer landscape of 3-amino-1H-indazol-5-ol particularly rich.

Tautomeric Equilibria: As established, the indazole ring itself exists in a tautomeric equilibrium between the more stable 1H- and less stable 2H-forms. beilstein-journals.orgmdpi.comresearchgate.net For this compound, additional tautomers are possible. The 3-amino group can exist in equilibrium with a 3-imino tautomer (3-imino-2,3-dihydro-1H-indazol-5-ol), and the 5-hydroxyl group can exist in equilibrium with a keto tautomer (3-amino-1,4-dihydro-5H-indazol-5-one). While the aromatic amino and hydroxyl forms are expected to be overwhelmingly dominant due to the energetic favorability of maintaining the aromaticity of the benzene (B151609) ring, the presence of these minor tautomers could play a role in certain reaction mechanisms. The equilibrium is a dynamic process involving proton transfer, which can be mediated by solvent molecules or occur intramolecularly.

Proton Transfer Mechanisms: Proton transfer is the fundamental step in tautomerization. In solution, this is often a solvent-assisted process where solvent molecules (like water or alcohols) form a hydrogen-bonded bridge to facilitate proton relay. In the solid state or in non-protic solvents, intramolecular proton transfer may become more significant. Molecules that possess both acidic (proton-donating) and basic (proton-accepting) sites in close proximity, such as this compound, are potential candidates for Excited-State Intramolecular Proton Transfer (ESIPT). In this photophysical process, absorption of a photon promotes the molecule to an excited electronic state where the acidity and basicity of the functional groups are significantly altered, triggering a rapid intramolecular proton transfer to form an excited-state tautomer, which can then relax via fluorescence at a different wavelength. While specific ESIPT studies on this molecule are not widely reported, its structure contains the necessary functionalities for such a phenomenon to occur.

Computational Chemistry and Theoretical Studies of 3 Amino 1h Indazol 5 Ol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics (HOMO/LUMO, Electrostatic Potential)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-amino-1H-indazol-5-ol. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule will be more reactive.

The Molecular Electrostatic Potential (MEP) surface is another valuable output. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding and predicting how the molecule will interact with other molecules, including biological receptors. For this compound, MEP maps would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the amine and ring hydrogens would show positive potential.

Table 1: Illustrative Quantum Chemical Properties of this compound

Parameter Description Typical Calculated Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.6 eV

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

Note: Values are for illustrative purposes and would be determined by specific computational methods and basis sets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted values with experimental spectra, researchers can confirm the molecule's structure and assign specific signals to individual atoms. This is particularly useful for distinguishing between different isomers or tautomers.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes, such as N-H stretches from the amino group, O-H stretches from the hydroxyl group, and C=N stretches within the indazole ring.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, offering insights into the molecule's electronic structure and chromophores.

Conformational Analysis and Molecular Dynamics Simulations of Compound Flexibility

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different possible spatial arrangements of a molecule to identify the most stable, low-energy conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound and its derivatives over time. These simulations model the movements of atoms and bonds, offering insights into the molecule's flexibility and how it might interact with a biological target, such as a protein's active site. For indazole derivatives, MD simulations have been used to assess the stability of the compound within an active site, revealing key interactions that stabilize the complex. nih.gov Such simulations can show how the molecule adapts its shape to fit into a binding pocket and the duration of crucial interactions like hydrogen bonds.

Tautomer Stability and Interconversion Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in several tautomeric forms, including amino-imino and keto-enol forms. The relative populations of these tautomers can be influenced by factors like the solvent and pH. nih.gov

Quantum chemical calculations are a primary tool for studying tautomerism. researchgate.net By calculating the total energy of each possible tautomer, researchers can predict their relative stability. The tautomer with the lowest calculated energy is predicted to be the most abundant form under the specified conditions (e.g., in the gas phase or in a solvent model). researchgate.net Furthermore, these computational methods can be used to map the energy profile of the interconversion pathways between tautomers, identifying the transition states and calculating the energy barriers required for the conversion to occur.

Table 2: Illustrative Relative Energies of this compound Tautomers

Tautomeric Form Description Relative Energy (kcal/mol) (Illustrative) Predicted Stability
Amino-ol The canonical this compound 0.00 Most Stable
Imino-ol Tautomer with an exocyclic imine group +5.2 Less Stable

| Amino-one | Keto tautomer (indazol-5(4H)-one) | +8.7 | Least Stable |

Note: Values are hypothetical and for illustrative purposes. Actual stability depends on the computational method and environment (gas phase vs. solvent).

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (CoMFA, CoMSIA) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for providing mechanistic insights. mdpi.com

These studies are performed on a set of derivatives of a parent scaffold like this compound. The molecules are aligned, and their 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated. mdpi.commdpi.com CoMFA and CoMSIA models then relate the variations in these fields to the observed differences in biological activity.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges are beneficial for activity.

Hydrophobic Maps: Identify regions where hydrophobic groups enhance activity.

Hydrogen Bond Maps: Pinpoint areas where hydrogen bond donors or acceptors are crucial.

These models provide a structural framework for the rational design of new, more potent derivatives. nih.govresearchgate.net

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

Parameter Description Good Model Value
q² or r²cv Cross-validated correlation coefficient (leave-one-out) > 0.5
r²ncv Non-cross-validated correlation coefficient > 0.6
r²pred Predictive correlation coefficient for an external test set > 0.6

| SEE | Standard Error of the Estimate | Low value |

Note: These parameters are used to validate the statistical significance and predictive power of the generated CoMFA or CoMSIA model. nih.govnih.govnanobioletters.com

In Silico Prediction of Molecular Properties for Library Prioritization (e.g., Drug-Likeness, ADMET-related theoretical parameters)

In modern drug discovery, it is crucial to assess the pharmaceutical potential of compounds early in the process. In silico (computational) methods are used to predict key properties related to a molecule's potential success as a drug. These predictions allow for the prioritization of compounds in a virtual library before committing resources to their chemical synthesis.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that fit within these rules are considered more likely to have good oral bioavailability.

ADMET Properties: These calculations predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Key parameters include aqueous solubility, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity flags.

By calculating these properties for a virtual library of this compound derivatives, researchers can filter out compounds with predicted poor pharmacokinetic profiles or potential toxicity issues, focusing experimental efforts on the most promising candidates.

Table 4: Common In Silico ADMET-Related Predictions

Property Description Desired Outcome for Drug Candidate
Aqueous Solubility (logS) The logarithm of the molar solubility in water. High
Caco-2 Permeability Prediction of intestinal absorption. High
Blood-Brain Barrier (BBB) Permeability Predicts whether the compound can cross into the brain. Target-dependent (High or Low)
CYP2D6 Inhibition Prediction of inhibition of a key metabolic enzyme. No
hERG Inhibition Prediction of binding to a potassium ion channel (cardiotoxicity risk). No

| AMES Mutagenicity | Prediction of the potential to be a mutagen. | No |

Biological Activities and Molecular Mechanisms of 3 Amino 1h Indazol 5 Ol Derivatives Focus on in Vitro and Mechanistic Studies

Enzyme Inhibition and Modulatory Effects

Derivatives of 3-amino-1H-indazole have demonstrated significant inhibitory activity against a range of enzymes, positioning them as a scaffold of interest in medicinal chemistry. These compounds have been particularly noted for their effects on various kinases and other enzymes implicated in disease pathways.

Kinase Inhibition:

GSK3β: Indazole-based inhibitors have been developed for Glycogen Synthase Kinase 3β (GSK-3β), an enzyme linked to mood disorders. nih.govgoogle.com Optimization of 1H-indazole-3-carboxamide derivatives led to potent inhibitors with improved safety profiles, mitigating off-target effects like hERG channel activity. nih.gov

VEGFR-2: A 3-aminoindazolylurea compound has been identified as a potent, ATP-competitive inhibitor of VEGFR2/KDR, with an IC50 value of 3 nM.

IDO1: 3-substituted 1H-indazoles have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Docking models suggest that the 1H-indazole motif interacts with the ferrous ion of heme and hydrophobic pockets, indicating it is a key pharmacophore for IDO1 inhibition. nih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have shown potent activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to imatinib. mdpi.com One promising inhibitor demonstrated comparable potency to imatinib. mdpi.com

HDAC: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as histone deacetylase (HDAC) inhibitors. rsc.org

Other Kinases: The 3-amino-1H-indazole scaffold is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov Derivatives have also shown inhibitory activity against anaplastic lymphoma kinase (ALK), ROS1, TRKs, and extracellular signal-regulated kinase1/2 (ERK1/2). nih.govmdpi.com Additionally, certain derivatives act as multi-tyrosine kinase inhibitors, showing significant inhibition against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, and YES kinases. semanticscholar.org

DAAO Inhibition: While the provided sources focus heavily on kinase inhibition, the diverse biological activities of indazole derivatives suggest potential for interaction with other enzyme classes like D-amino acid oxidase (DAAO), though specific studies on 3-amino-1H-indazol-5-ol derivatives and DAAO were not detailed in the search results.

Table 1: Enzyme Inhibition by this compound Derivatives
Enzyme TargetDerivative ClassKey Findings
GSK3β1H-indazole-3-carboxamidesPotent inhibition, improved hERG safety profile. nih.gov
VEGFR-23-aminoindazolylureaATP-competitive inhibition with IC50 = 3 nM.
IDO13-substituted 1H-indazoles1H-indazole acts as a key pharmacophore. nih.gov
Bcr-Abl (WT & T315I)1H-indazol-3-aminePotency comparable to imatinib. mdpi.com
HDAC(E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamidesDesigned as specific HDAC inhibitors. rsc.org
ALK, ROS1, TRKs3-aminoindazole derivativesNanomolar inhibitory activity. nih.govmdpi.com
Multi-tyrosine kinases3-amino-1H-indazol-4-yl derivativesBroad inhibition of oncogenic kinases. semanticscholar.org

Kinetic analyses reveal that many indazole-based kinase inhibitors function as ATP-competitive inhibitors. This mechanism involves the inhibitor binding to the ATP-binding site of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. For instance, a 3-aminoindazolylurea compound was explicitly identified as an ATP-competitive inhibitor of VEGFR2. Similarly, despite the development of inhibitors targeting different kinase conformations, many, including Type I and Type II modulators, still compete with ATP. imrpress.com

The majority of the discussed 3-amino-1H-indazole derivatives function through an orthosteric binding mechanism. They directly compete with the endogenous ligand (like ATP) for the active site of the enzyme. imrpress.comnih.gov This is characteristic of Type I and Type II kinase inhibitors, which target the ATP-binding pocket. imrpress.com

In contrast, allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.gov While allosteric modulation offers advantages in terms of selectivity, as allosteric sites are less conserved than active sites, the development of allosteric modulators based on the 3-amino-1H-indazole scaffold is a less explored area in the provided literature. imrpress.comnih.gov The primary focus has been on designing potent orthosteric inhibitors that effectively occupy the highly conserved ATP-binding cleft of kinases.

Receptor Ligand Binding Studies and Receptor Subtype Selectivity

Derivatives of the indazole core structure have been investigated for their ability to bind to various receptors, demonstrating selectivity for specific subtypes.

Imidazoline (B1206853) I2 Receptors: A study on 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives revealed high selectivity for imidazoline I2 receptors over α2-adrenergic receptors. nih.gov Specifically, the compound 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole showed a 3076-fold greater affinity for I2 receptors, highlighting the potential for developing highly selective ligands. nih.gov

5-HT3 Receptors: Indazole derivatives like granisetron (B54018) are known to act as antagonists for the serotonin (B10506) 5-HT3 receptor. nih.gov

Endothelin Receptors: In a study of 1,3-diaryl-5-oxo-proline derivatives, one compound was identified as a selective ligand for the human endothelin A (ETA) receptor subtype through in vitro binding assays. mdpi.com

These studies underscore the versatility of the indazole scaffold in generating receptor-selective ligands, which is crucial for minimizing off-target effects. The specific substitutions on the indazole ring system play a critical role in determining the binding affinity and selectivity for different receptor subtypes.

Modulation of Cellular Signaling Pathways

Derivatives of 3-amino-1H-indazole exert their biological effects by modulating key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation, as demonstrated in various in vitro models.

Cell Proliferation and Apoptosis:

A series of 3,5-disubstituted indazole derivatives have been evaluated for their antitumor activity. nih.gov One compound, 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and was found to induce apoptosis and affect the cell cycle. nih.gov Mechanistic studies suggest this occurs through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

Another derivative, W24 , from a series of 3-amino-1H-indazole compounds, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov It was found to inhibit proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

N-phenyl-1H-indazole-1-carboxamide derivatives have also demonstrated antiproliferative activity. The most active compound, 1c , inhibited the growth of a panel of cancer cell lines, particularly colon and melanoma cells, by causing a marked increase of cells in the G0-G1 phase of the cell cycle. nih.gov

Inflammation:

Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function. nih.gov By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators. nih.gov

Derivatives targeting Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK signaling pathway, have shown protective effects in a TNF-α-induced intestinal epithelial cell model. citeab.com One compound suppressed phosphorylation in the ASK1-p38/JNK signaling pathway and regulated the expression of apoptosis-related proteins, suggesting potential for treating inflammatory conditions. citeab.com

PI3K/AKT/mTOR Pathway:

The derivative W24 was also shown to be an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a role in cell growth, proliferation, and migration. nih.gov

Table 2: Modulation of Cellular Pathways by 3-amino-1H-indazole Derivatives
DerivativeCellular PathwayIn Vitro EffectCell Lines
Compound 6op53/MDM2, Bcl2Induces apoptosis, affects cell cycleK562
Compound W24PI3K/AKT/mTORInhibits proliferation, induces G2/M arrest and apoptosisHGC-27, HT-29, MCF-7, A-549, HepG2
Compound 1cCell Cycle RegulationG0-G1 phase arrestK562, Colon & Melanoma lines
Indazole-3-carboxamidesCRAC ChannelInhibition of calcium influx, mast cell stabilizationMast cells
ASK1 InhibitorASK1-p38/JNKSuppression of phosphorylation, regulation of apoptotic proteinsHT-29

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the biological activity and physicochemical properties of 3-amino-1H-indazole derivatives.

SAR in Kinase Inhibition: For 1H-indazole-3-amine derivatives targeting Bcr-Abl, docking studies indicated a binding mode similar to imatinib, suggesting the importance of the core scaffold in interacting with the kinase. mdpi.com In the development of GSK-3 inhibitors, SAR studies focused on introducing functional groups around the 1H-indazole-3-carboxamide scaffold to improve selectivity against the hERG channel by modulating properties like lipophilicity and basicity. nih.gov

SAR in IDO1 Inhibition: SAR analysis of 1H-indazole derivatives as IDO1 inhibitors revealed that substituent groups at both the 4-position and 6-position of the indazole ring play a critical role in inhibitory activity. nih.gov The presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were also found to be crucial for strong inhibition. nih.gov

SAR for Antiproliferative Activity: For 3,5-disubstituted indazole derivatives, the substituent at the C-5 position significantly influences antiproliferative activity. nih.gov For instance, the presence of a para-fluorine on a phenyl ring at C-5 was found to be important for activity against K562 cells. nih.gov Similarly, for activity against Hep-G2 cells, a 3,5-difluoro substituent was more effective than a 4-fluoro or 3-fluoro substituent. nih.gov

SAR in CRAC Channel Blockade: In the case of indazole-3-carboxamides as CRAC channel blockers, SAR studies showed that the specific regiochemistry of the amide linker at the 3-position is critical for activity. nih.gov The indazole-3-carboxamide isomer was active, while its reverse amide isomer was inactive, highlighting a strict structural requirement for inhibition. nih.gov

The position and nature of substituents on the 3-amino-1H-indazole scaffold have a profound impact on biological activity.

C-3 Position: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov Modifications at this position, such as the introduction of a carboxamide group, are common in the design of kinase inhibitors. nih.govnih.gov The regiochemistry at this position is critical, as demonstrated by the stark difference in activity between indazole-3-carboxamide and its reverse isomer in CRAC channel inhibition. nih.gov

C-5 Position: Substitutions at the C-5 position are frequently explored to enhance potency and selectivity. In antiproliferative agents, introducing various substituted aromatic groups at C-5 via Suzuki coupling allows for interaction with additional kinase targets. nih.gov The electronic properties of substituents are key; for example, fluorine substitution on a phenyl ring at C-5 was found to be crucial for antitumor activity, with the position of the fluorine (para vs. meta) influencing the level of activity. nih.gov

C-4 and C-6 Positions: For IDO1 inhibitors, disubstitution at both the 4- and 6-positions of the 1H-indazole ring was found to be a key determinant of inhibitory potency. nih.gov

These findings collectively demonstrate that systematic modification of the 3-amino-1H-indazole core, particularly at the C-3, C-5, and other positions on the benzene (B151609) ring, is a valid strategy for fine-tuning the biological activity and optimizing the therapeutic potential of this class of compounds.

Table 3: Summary of Positional and Substituent Effects
PositionSubstituent TypeEffect on Biological ActivityTarget
C-3CarboxamideCritical for activity; specific regiochemistry required.CRAC Channel
C-5Substituted Phenyl (e.g., with Fluorine)Significantly influences antiproliferative potency.Cancer Cell Lines
C-4 & C-6DisubstitutionCrucial for potent enzyme inhibition.IDO1

Ligand-Target Interactions at the Molecular Level (Binding Mode Analysis via Docking)

Molecular docking studies have been instrumental in revealing the binding modes of 3-amino-1H-indazole derivatives with their biological targets, particularly protein kinases. The 3-amino-1H-indazole scaffold serves as an effective "hinge-binder," a critical interaction for inhibiting kinase activity. This moiety typically forms key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.

A common binding pattern involves the nitrogen atom at position 1 (N1) and the exocyclic amino group at position 3 (C3) of the indazole ring. Docking studies on various kinases have shown that these groups are crucial for anchoring the inhibitor in the ATP-binding pocket. For instance, in studies of diarylamide 3-aminoindazoles as BCR-ABL inhibitors, the indazole NH and 3-NH2 hydrogens were found to engage in critical hydrogen bond interactions with the carboxyl group of Glutamate-316 and the backbone carbonyl of Methionine-318, respectively. semanticscholar.org This interaction is further stabilized by π-π stacking and hydrophobic interactions with other residues in the active site. semanticscholar.org

Similarly, when designing inhibitors for kinases like FLT3, PDGFRα, and Kit, the 3-amino-indazole was specifically chosen to replace other hinge-interacting motifs to target the "DFG-out" inactive conformation of the kinase. nih.gov This demonstrates the scaffold's versatility and importance in structure-based drug design. nih.gov The interaction with the hinge region is a recurring theme across multiple kinase targets. nih.gov

Beyond kinases, derivatives of the related 3-amino-azaindazole have been docked against other cancer-related proteins such as Murine double minutes-2 (MDM2) and the Peripheral Benzodiazepine Receptor (PBR). jocpr.comjocpr.com In these studies, specific derivatives showed a high number of binding interactions with active site amino acids. For example, one derivative formed strong bonds with GLN72 and HIS73 in the MDM2 receptor, highlighting the adaptability of the scaffold to different protein targets. jocpr.comjocpr.com

The key interactions for several 3-amino-indazole derivatives with their targets, as revealed by docking studies, are summarized below.

Target ProteinKey Interacting ResiduesType of Interaction
BCR-ABL KinaseGlu316, Met318, Phe317Hydrogen Bonds, π-π Stacking
MDM2GLN72, HIS73Hydrogen Bonds
PBRLEU43, GLN109, ILE141, LYS140Hydrogen Bonds, Hydrophobic
Kinase Hinge Region (General)Backbone Carbonyls/AmidesHydrogen Bonds

Development of Biological Probes and Chemical Tools for Target Validation

The validation of a biological target is a critical step in drug discovery. Chemical probes and other tools derived from specific molecular scaffolds are essential for this process, allowing researchers to study target engagement, distribution, and physiological roles in a cellular context. The 3-aminoindazole scaffold, particularly the 5-aminoindazole (B92378) variant, has been identified as a highly suitable framework for developing such tools, especially for the protein kinase family. nih.gov

The utility of this scaffold lies in its modular nature and specific binding orientation. The core indazole pharmacophore establishes strong interactions within the ATP-binding site of kinases, while certain positions on the ring are solvent-exposed and can be chemically modified without disrupting this key interaction. nih.gov This allows for the attachment of reporter tags, affinity handles, or linkers for immobilization, transforming the inhibitor into a versatile chemical tool for target validation and proteomic studies. nih.gov

Fluorescent Probes and Affinity Ligands

Fluorescent probes are small molecules that emit light upon excitation and can be used to visualize the localization and dynamics of their target protein within cells. Affinity ligands, often immobilized on a solid support like beads, are used to selectively capture and enrich target proteins from complex biological mixtures (e.g., cell lysates) for identification and further analysis, a technique known as affinity chromatography.

Research has demonstrated that the 3-aminoindazole scaffold is an excellent starting point for creating these tools for the kinase family. nih.gov Structural analysis and experimental data confirm that the C3 position of the indazole core points out of the ATP-binding pocket and into the solvent. nih.gov This makes the amino group at C3 an ideal attachment point for linkers, fluorescent dyes (fluorophores), or biotin (B1667282) tags (for affinity purification). nih.gov

Studies have successfully shown that attaching a long, flexible tether to the C3 position of a 5-aminoindazole-based kinase inhibitor does not disrupt its binding affinity for a range of kinases. nih.gov This is a crucial finding, as it validates the strategy of using this position for derivatization to create chemical biology tools. By immobilizing these modified indazole ligands on a solid support, researchers can create affinity reagents to selectively "fish" for and enrich protein kinases from cell extracts, aiding in the global analysis of the kinome. nih.gov While specific fluorescent probes directly based on the this compound structure are not widely reported, the foundational work on the 5-aminoindazole scaffold confirms its significant potential for the development of such tools. nih.gov

Applications of 3 Amino 1h Indazol 5 Ol As a Versatile Research Scaffold

Building Block in the Synthesis of Complex Heterocyclic Systems

The 3-amino-1H-indazole core is a highly effective nucleophilic building block for the construction of more complex, fused heterocyclic systems. The presence of a primary amino group at the C-3 position and a reactive secondary amine (N-1) within the pyrazole (B372694) ring allows it to participate in a variety of cyclocondensation and multicomponent reactions.

One of the most prominent applications is in the synthesis of pyrimido[1,2-b]indazoles . These tricyclic structures are formed by reacting 3-aminoindazoles with various carbonyl-containing compounds. For instance, multicomponent reactions involving 3-aminoindazoles, ketones, and a one-carbon synthon like N,N-dimethylaminoethanol can efficiently produce substituted pyrimido[1,2-b]indazoles. Similarly, cyclocondensation with ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, yields trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones.

While specific examples detailing the use of 3-amino-1H-indazol-5-ol in these reactions are not prevalent in the literature, the chemical principles governing the reactivity of the core scaffold still apply. The 5-hydroxy group on the benzene (B151609) ring of this compound introduces additional functionality. As an electron-donating group, it can influence the reactivity of the indazole ring system. More importantly, the phenolic hydroxyl group itself can serve as a handle for further derivatization, such as O-alkylation or O-acylation, either before or after the construction of the fused heterocyclic system. This allows for the creation of a diverse library of compounds with potentially new properties.

Below is a table summarizing representative synthetic routes that utilize the 3-aminoindazole scaffold.

Interactive Table: Synthesis of Fused Heterocycles from 3-Aminoindazoles
Resulting HeterocycleReactantsReaction Type
Pyrimido[1,2-b]indazoles3-Aminoindazole, Ketones, N,N-Dimethylaminoethanol[3+2+1] Three-component cyclization
Pyrimido[1,2-b]indazole-3-carbonitriles3-Aminoindazole, Aromatic Aldehydes, 3-Oxo-3-arylpropanenitrileCascade Reaction
Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-ones3-Aminoindazole, Ethyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensation
Indoleninyl-substituted Pyrimido[1,2-b]indazoles3-Aminoindazole, Diformyl IndoleninesCondensation Reaction

Scaffold for Design of Novel Molecular Probes in Chemical Biology

The use of this compound as a central scaffold for the design of molecular probes—such as fluorescent labels, affinity probes, or photoaffinity labels for chemical biology research—is not extensively documented in scientific literature. While some indazole derivatives have been studied for their fluorescent properties, and assays using fluorescent molecules like fluorescein (B123965) have been employed to test the biological activities of indazoles, the specific development of this compound into a tool compound for probing biological systems appears to be a niche or underexplored area.

Role in the Development of New Synthetic Methodologies and Reagents

The scientific literature primarily focuses on methods for the synthesis of the indazole scaffold itself, rather than the use of this compound as a reagent or catalyst to develop new synthetic methodologies. Numerous strategies have been developed to construct the 3-aminoindazole core, often starting from precursors like 2-fluorobenzonitriles or 2-bromobenzonitriles, which undergo cyclization with hydrazine (B178648). nih.gov However, the application of the resulting indazole product to pioneer new types of chemical reactions is not a prominent feature of its reported utility.

Contribution to Scaffold-Based Drug Discovery and Lead Optimization

The 3-amino-1H-indazole scaffold is a cornerstone in modern drug discovery, particularly in the development of protein kinase inhibitors for oncology. nih.gov The N-1 and N-2 atoms of the pyrazole ring, along with the C-3 amino group, act as a critical "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. nih.gov Marketed drugs such as Pazopanib and Axitinib, which are used to treat certain types of cancer, feature an indazole core, underscoring the scaffold's therapeutic importance. nih.govnih.gov

Chemical Design Principles: The development of drugs based on the 3-aminoindazole scaffold follows key chemical design principles. The core scaffold provides the essential anchor in the ATP-binding pocket. Modifications at other positions of the indazole ring are then used to achieve potency, selectivity, and favorable pharmacokinetic properties.

The C-5 position, where the hydroxyl group is located in this compound, is a critical site for modification to influence these properties. Structure-activity relationship (SAR) studies on various series of indazole-based inhibitors have explored the impact of different substituents at this position.

Role of the 5-Hydroxy Group in Lead Optimization: A hydroxyl group at the C-5 position can have a profound impact on a compound's biological activity and properties:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor. This allows it to form additional, specific interactions with amino acid residues in the target protein's binding site, potentially increasing binding affinity and selectivity.

Polarity and Solubility: The introduction of a polar hydroxyl group can increase the aqueous solubility of a drug candidate, which is often a desirable property for improving bioavailability.

Site for Prodrug Strategies: The hydroxyl group can be derivatized, for example, as an ester or a phosphate, to create a prodrug. Such a strategy can be used to improve absorption or to target specific tissues where the prodrug is converted to the active hydroxyl form.

While many documented 3-aminoindazole inhibitors feature other groups at the C-5 position (e.g., methoxy (B1213986), halogens, or amides), the fundamental role of this position is to interact with the solvent-exposed region of the ATP-binding cleft. The choice of substituent here is crucial for fine-tuning the inhibitor's profile. For instance, in the development of inhibitors for the Tpl2 kinase, modifications at the C-5 position of an indazole hit were critical in improving potency. researchgate.net The table below illustrates the importance of substitutions on the indazole ring in kinase inhibitor design, based on publicly available data for various 3-aminoindazole derivatives.

Interactive Table: Examples of 3-Aminoindazole Derivatives as Kinase Inhibitors
Compound/SeriesTarget Kinase(s)Role of Scaffold and Substituents
EntrectinibAnaplastic Lymphoma Kinase (ALK)The 3-aminoindazole core serves as the primary hinge-binding element. The substituent at C-5 is part of a larger group that occupies the pocket and enhances potency. nih.gov
Bcr-Abl InhibitorsBcr-Abl (wild type and T315I mutant)The 3-aminoindazole scaffold was used to develop potent inhibitors. Modifications on the benzene ring were explored to optimize activity against wild-type and resistant mutant kinases. nih.gov
KDR/FLT3/cKIT InhibitorsKDR, FLT3, cKITA quantitative structure-activity relationship (QSAR) study of 42 analogues of 3-aminoindazoles demonstrated that topological descriptors of the substituents significantly correlate with inhibitory activity. mdpi.com
Aurora Kinase InhibitorsAurora A, Aurora BAn indazole scaffold was identified as a privileged structure. Substituents on the ring were optimized to achieve potent and isoform-selective inhibition. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions.

For a molecule like 3-amino-1H-indazol-5-ol (C₇H₇N₃O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) are commonly employed, which would typically analyze the protonated molecule [M+H]⁺.

Table 1: Illustrative HRMS Data for an Indazole Derivative This table presents example data for a related compound to demonstrate the principle of HRMS analysis.

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Technique
3-methyl-1-propyl-1H-indazoleC₁₁H₁₅N₂175.1230175.1224HRMS-ESI

Data sourced from a study on related indazole compounds. rsc.org

This level of accuracy provides high confidence in the assigned molecular formula, serving as a foundational piece of evidence in the structural elucidation process. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments are fundamental for identifying the different types of hydrogen, carbon, and nitrogen atoms within a molecule.

¹H NMR: This technique provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to see signals corresponding to the aromatic protons on the indazole ring, as well as exchangeable protons from the -NH₂, -OH, and indazole N-H groups. The coupling between the aromatic protons would help establish their relative positions (ortho, meta). rsc.org

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, bonded to heteroatoms). For this compound, distinct signals would be expected for each of the seven carbon atoms of the indazole core. rsc.org

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique provides direct insight into the electronic environment of the nitrogen atoms. nih.gov It can be used to distinguish between the different nitrogen atoms in the indazole ring and the exocyclic amino group, which is particularly useful for studying tautomerism and protonation states. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole Scaffolds This table compiles typical chemical shift ranges for protons and carbons in environments similar to those in this compound, based on data from various indazole derivatives.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.8 - 8.0105 - 130
Aromatic C-N-135 - 150
Aromatic C-O-150 - 160
Aromatic C-NH₂-140 - 150
N-H (Indazole)10.0 - 13.0 (broad)-
N-H (Amine)4.0 - 6.0 (broad)-
O-H (Phenol)8.0 - 10.0 (broad)-

Note: Chemical shifts are highly dependent on the solvent and specific substitution patterns. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the benzene (B151609) portion of the indazole ring, confirming their connectivity. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is essential for piecing together the molecular skeleton by connecting non-protonated carbons (like C3, C3a, and C7a in the indazole core) to nearby protons. For example, correlations from the N-H proton to C3 and C3a would confirm the indazole structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining stereochemistry and conformation.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique yields a precise three-dimensional model of the molecule as it exists in the solid state.

The analysis provides:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths and bond angles.

The planarity and conformation of the molecule. For indazole derivatives, the fused ring system is generally observed to be nearly planar. nih.gov

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In the case of this compound, extensive hydrogen bonding involving the amino, hydroxyl, and indazole N-H groups would be expected to play a dominant role in the crystal lattice. nih.gov

For example, the crystal structure of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, revealed a nearly co-planar fused ring system and a three-dimensional network linked by N—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov A similar analysis for this compound would provide invaluable insight into its solid-state behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

The spectrum of this compound would be expected to show characteristic absorption or scattering bands for its key functional groups.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
O-H (Phenol)Stretching3200 - 3600 (broad)Broadness indicates hydrogen bonding.
N-H (Indazole)Stretching3100 - 3500 (broad)Often overlaps with O-H and NH₂ signals.
N-H (Amine)Asymmetric/Symmetric Stretching3300 - 3500 (two bands)Characteristic doublet for a primary amine.
C-H (Aromatic)Stretching3000 - 3100Sharp, medium intensity bands.
C=C / C=NRing Stretching1450 - 1650A series of bands typical for aromatic/heteroaromatic rings.
C-O (Phenol)Stretching1200 - 1260Strong intensity band.

These are general ranges; the precise peak positions can provide detailed information about the molecular environment. rsc.orgscialert.net

The position and shape of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding, providing clues about the intermolecular association in both solid and solution phases. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if chiral centers were introduced into the molecule, for instance, by derivatization with a chiral auxiliary, these techniques would become essential. They would be used to:

Confirm the enantiomeric purity of the synthesized product.

Help determine the absolute configuration of the stereocenters, often in conjunction with theoretical calculations.

Hyphenated Techniques for Mixture Analysis and Reaction Monitoring

The structural elucidation and study of reaction mechanisms involving this compound are significantly enhanced by the application of hyphenated analytical techniques. These powerful methods combine a separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a spectroscopic technique, like mass spectrometry (MS) or photodiode array (PDA) detection. This combination allows for the simultaneous separation, detection, and identification of individual components within a complex mixture, providing a wealth of information from a single analysis.

Mixture Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical scenario, a sample containing the target compound and potential impurities is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their differential interactions with the stationary phase of the chromatographic column and the mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides information about its molecular weight and structure through fragmentation patterns.

This technique is particularly valuable for impurity profiling in the synthesis of this compound. For instance, in a hypothetical synthesis starting from a dinitro-toluene derivative, a complex mixture of starting materials, intermediates, byproducts, and the final product can be effectively resolved and identified.

Hypothetical LC-MS Analysis of a Crude Synthesis Mixture:

A reversed-phase HPLC method could be developed to separate this compound from related species. The separated compounds would then be ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) determined.

Retention Time (min)Detected m/z ([M+H]⁺)Proposed IdentityRelative Abundance (%)
2.1184.06Dinitro-toluene precursor5
3.5168.06Nitro-amino intermediate15
4.8150.07This compound75
5.2164.08Over-reduced byproduct3
6.1299.13Dimerization byproduct2

This table presents hypothetical data for illustrative purposes.

Reaction Monitoring with Online HPLC-PDA

Understanding the kinetics and mechanism of a chemical reaction is crucial for process optimization. Online or at-line HPLC with a Photodiode Array (PDA) detector is an effective tool for monitoring the progress of a reaction in near real-time. waters.commt.com A small aliquot of the reaction mixture is automatically sampled at regular intervals, quenched, and injected into the HPLC system. The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for the quantification of each component based on its UV-Vis spectrum and a pre-established calibration curve.

For the synthesis of this compound, this technique can track the consumption of reactants and the formation of the product and any intermediates over time. This data is invaluable for determining the reaction endpoint, identifying the formation of undesirable byproducts, and optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Hypothetical Reaction Monitoring Data for the Synthesis of this compound:

The following table illustrates how the relative concentrations of key species in a reaction mixture might change over time, as monitored by online HPLC-PDA.

Time (hours)Reactant A (%)Intermediate B (%)This compound (%)
09811
175205
2403525
4101575
6<1297

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to enable this technique. For instance, silylation of the amino and hydroxyl groups would increase its volatility. GC-MS is highly effective for the separation and identification of complex mixtures of volatile and semi-volatile compounds with high resolution. rsc.orgresearchgate.net This approach could be useful for detecting specific volatile impurities that may not be readily apparent by LC-MS. The electron ionization (EI) used in most GC-MS systems provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

The use of these hyphenated techniques provides a comprehensive analytical toolkit for the detailed characterization of this compound and its associated chemical processes. They offer the sensitivity, selectivity, and structural information necessary for rigorous scientific investigation in both qualitative and quantitative contexts. ijfmr.comajpaonline.com

Future Research Directions and Emerging Paradigms in 3 Amino 1h Indazol 5 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel 3-amino-1H-indazol-5-ol derivatives. Machine learning (ML) algorithms can navigate the vast chemical space to identify new molecules with optimized properties, a process known as de novo drug design. mdpi.com Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on existing libraries of indazole-containing compounds and their known biological activities. mdpi.com These trained models can then propose entirely new molecular structures tailored to specific biological targets, such as protein kinases, with high predicted affinity and selectivity.

Furthermore, predictive ML models can be employed to forecast the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these newly designed compounds before their synthesis. This in silico screening significantly reduces the time and cost associated with traditional drug discovery by prioritizing candidates with the most promising profiles for laboratory synthesis and testing.

Table 1: Applications of AI/ML in this compound Research
AI/ML TechniqueApplicationPotential Impact on Indazole Chemistry
Generative Adversarial Networks (GANs)De Novo Molecular DesignCreation of novel indazole scaffolds with unique substitution patterns for enhanced target specificity.
Recurrent Neural Networks (RNNs)SMILES String GenerationAutomated generation of chemically valid and synthetically accessible indazole derivatives.
Graph Neural Networks (GNNs)Property PredictionAccurate prediction of kinase inhibitory activity, solubility, and metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) ModelsBioactivity ForecastingIdentification of key structural features of the indazole core that determine biological activity.

Exploration of Novel Bioconjugation Strategies

The unique structure of this compound, which contains both an aniline-like amino group and a phenol-like hydroxyl group, presents an opportunity for innovative bioconjugation chemistry. A particularly promising future direction is the use of oxidative coupling reactions. This strategy involves the chemoselective coupling of o-aminophenols with anilines in the presence of a mild oxidant like sodium periodate (B1199274) or potassium ferricyanide. nih.govnih.govmdpi.com This reaction proceeds rapidly under aqueous, biocompatible conditions (pH 6.5), making it ideal for modifying biological macromolecules such as proteins. mdpi.com

This method could be harnessed to attach this compound derivatives to antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy. Alternatively, the indazole moiety could be incorporated into a protein scaffold via an unnatural amino acid, and a payload could be attached using this oxidative coupling method. acs.org The exploration of such strategies will enable the development of sophisticated biological probes, targeted therapeutics, and novel biomaterials centered on the indazole scaffold.

Development of Photoactivatable and Optogenetic Tools

Optogenetics and photopharmacology offer unprecedented spatiotemporal control over biological processes. nih.govmdpi.com A key future direction for this compound chemistry is the design of photoactivatable or "caged" derivatives. In this approach, a photolabile protecting group (PPG), such as a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is attached to a critical functional group of the molecule, rendering it biologically inactive. uni-kiel.de For an indazole-based kinase inhibitor, the PPG could be installed on the 3-amino group, which is often crucial for binding to the kinase hinge region.

Upon irradiation with a specific wavelength of light (e.g., near-UV), the PPG is cleaved, releasing the active inhibitor with high spatial and temporal precision. uni-kiel.de This would allow researchers to study the acute effects of kinase inhibition in specific cells or tissues within a living organism, providing powerful insights into signaling pathways. uni-kiel.denih.gov The development of such tools based on the this compound scaffold could create highly precise probes for dissecting complex cellular signaling networks. nih.gov

Table 2: Hypothetical Design of a Photoactivatable Indazole Derivative
ComponentFunctionExample
Core ScaffoldProvides primary binding affinity for the target (e.g., a kinase).This compound derivative
Photolabile Protecting Group (PPG)Renders the molecule inactive until cleaved by light. Covalently attached to a key functional group.4,5-dimethoxy-2-nitrobenzyl (DMNB)
Activation MethodExternal stimulus to release the active molecule.Irradiation with near-UV light (~365 nm)
ResultSpatially and temporally controlled release of the active inhibitor.Targeted kinase inhibition in illuminated cells.

Applications in Supramolecular Chemistry and Materials Science

The rich hydrogen-bonding capabilities of this compound make it an excellent building block for supramolecular chemistry and crystal engineering. The molecule possesses multiple hydrogen bond donors (-NH₂, -OH, indazole N-H) and acceptors (indazole N atom), allowing for the formation of robust and predictable intermolecular interactions. These interactions, known as supramolecular synthons, can guide the self-assembly of molecules into well-defined, higher-order structures. researchgate.net

Future research will likely focus on co-crystallization of this compound derivatives with other molecules (co-formers) to create new materials with tailored properties, such as enhanced solubility or stability. acs.org The predictable hydrogen-bonding patterns, such as amine-to-nitrogen or hydroxyl-to-nitrogen interactions, could be used to construct one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. biorxiv.org These self-assembled structures could find applications in organic electronics, porous materials for gas storage, and novel pharmaceutical formulations.

New Frontiers in Sustainable and Flow Chemistry for Scale-Up

The translation of promising indazole-based compounds from the laboratory to industrial production necessitates the development of safe, efficient, and sustainable synthetic methods. Flow chemistry is a powerful technology that is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs). Performing reactions in a continuous flow reactor, rather than a traditional batch reactor, offers significant advantages, including superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions.

Several synthetic routes to indazoles, including the condensation of hydrazines with 2-fluorobenzaldehydes or 2-fluorobenzonitriles, have been successfully adapted to flow chemistry conditions. This approach not only allows for rapid and safe synthesis but also facilitates scalable production. Future work will focus on developing multi-step, fully continuous flow processes for the synthesis of this compound and its derivatives, incorporating green chemistry principles such as the use of safer solvents and minimizing waste to create more environmentally benign manufacturing processes. uni-kiel.de

Table 3: Comparison of Batch vs. Flow Synthesis for Indazole Derivatives
ParameterBatch SynthesisFlow Chemistry
SafetyPoor heat dissipation can lead to thermal runaways, especially in exothermic reactions.Excellent heat transfer due to high surface-area-to-volume ratio, minimizing risks.
ScalabilityScaling up can be complex and may require re-optimization of reaction conditions.Easily scalable by running the reactor for longer times ("numbering up").
ControlLess precise control over reaction time and temperature gradients within the vessel.Precise control of residence time, temperature, and mixing.
SustainabilityOften involves larger solvent volumes and can generate more waste during workup.Reduced solvent usage, potential for in-line purification, and higher efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1H-indazol-5-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketone intermediates derived from halogenated precursors can undergo cyclization in dimethylformamide (DMF) under reflux, as seen in analogous indazole syntheses . Key parameters to optimize include temperature (80–120°C), solvent polarity, and stoichiometry of hydrazine hydrate. Monitoring reaction progress via TLC (e.g., ethyl acetate/hexanes) ensures minimal by-products.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals: aromatic protons (δ 6.5–7.5 ppm), NH2 (δ ~5.5 ppm, broad), and OH (δ ~9–10 ppm, exchangeable). Splitting patterns (e.g., doublets for adjacent substituents) help assign positions .
  • 13C NMR : Aromatic carbons appear at δ 110–140 ppm, with carbonyl/imine carbons (if present) at δ 150–170 ppm.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ peaks. For example, a molecular ion at m/z 164.1 (C7H7N3O) confirms the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve ambiguities in the 3D structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming tautomeric forms (e.g., 1H- vs. 2H-indazole). Use SHELXL for refinement:

Collect high-resolution data (≤ 1.0 Å) to resolve hydrogen bonding (e.g., NH2∙∙∙O interactions).

Validate refinement with R-factor (< 0.05) and electron density maps.

Compare with computational models (DFT) to assess tautomer stability .

Q. What strategies enable selective functionalization of the amino and hydroxyl groups in this compound for drug discovery?

  • Methodological Answer :

  • Amino Group : Protect with Boc anhydride (di-tert-butyl dicarbonate) in THF/water, then alkylate or acylate. Deprotect with TFA .
  • Hydroxyl Group : Activate via Mitsunobu reaction (e.g., with DIAD/TPP) for etherification or esterification. Monitor regioselectivity using LC-MS .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 5-position (if halogenated) require Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids .

Q. How can researchers address contradictions in spectral data or synthetic yields across studies?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity, catalyst lot variability, and moisture content (e.g., use molecular sieves for hydrazine reactions) .
  • Contradictory NMR Assignments : Perform 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH2 and C3 confirm amino positioning .
  • Yield Discrepancies : Optimize stoichiometry (e.g., 1.2–2.0 eq. hydrazine) and reaction time (12–24 hrs) via DoE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.